

Navigating the Research Landscape of 2-Methyl-1-dodecanol: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-1-dodecanol

Cat. No.: B1605967

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **2-Methyl-1-dodecanol**, a branched-chain fatty alcohol with emerging potential in various research and development applications. This document outlines commercial sourcing, key quantitative data, relevant experimental protocols, and insights into its potential role in cellular signaling pathways, offering a valuable resource for professionals in the scientific community.

Commercial Availability and Physicochemical Properties

2-Methyl-1-dodecanol is available for research purposes from several commercial suppliers. While specific purity and isomeric composition can vary between batches and suppliers, obtaining a certificate of analysis is crucial for ensuring the quality and reproducibility of experimental results. Key suppliers offering this compound include BOC Sciences, Protheragen, and Alfa Chemistry.

A summary of the key physicochemical properties of **2-Methyl-1-dodecanol** is presented in the table below, compiled from various public databases and supplier information.

Property	Value	Source
CAS Number	22663-61-2	PubChem[1]
Molecular Formula	C ₁₃ H ₂₈ O	PubChem[1]
Molecular Weight	200.36 g/mol	PubChem[1]
Density	0.831 g/cm ³	ChemNet
Boiling Point	260.8 °C at 760 mmHg	ChemNet
Flash Point	105.5 °C	ChemNet
Refractive Index	1.442	ChemNet

Potential Research Applications and Biological Significance

Branched-chain fatty alcohols like **2-Methyl-1-dodecanol** are gaining interest for their diverse biological activities. Research suggests their involvement in:

- **Antimicrobial and Insecticidal Effects:** Initial studies indicate potential antimicrobial and insecticidal properties, making them candidates for further investigation in agriculture and medicine.
- **Plant Defense Mechanisms:** Some research suggests a role in plant defense, with potential applications in developing disease-resistant crops.
- **Drug Delivery Systems:** Their amphiphilic nature makes them suitable for investigation as components in drug delivery formulations and as emulsion stabilizers.
- **Cell Signaling:** Branched-chain fatty acids, the precursors to these alcohols, are integral components of cell membranes and can act as signaling molecules, influencing membrane fluidity and cellular stress responses.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of 2-Methyl-1-dodecanol

This protocol provides a general framework for the qualitative and quantitative analysis of **2-Methyl-1-dodecanol**. Optimization of parameters may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

- For liquid samples, a direct injection of a diluted sample in a suitable solvent (e.g., hexane or dichloromethane) may be possible.
- For complex matrices (e.g., biological tissues, plant extracts), a lipid extraction followed by derivatization is recommended. A common derivatization method for alcohols is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

2. GC-MS Instrumentation and Conditions:

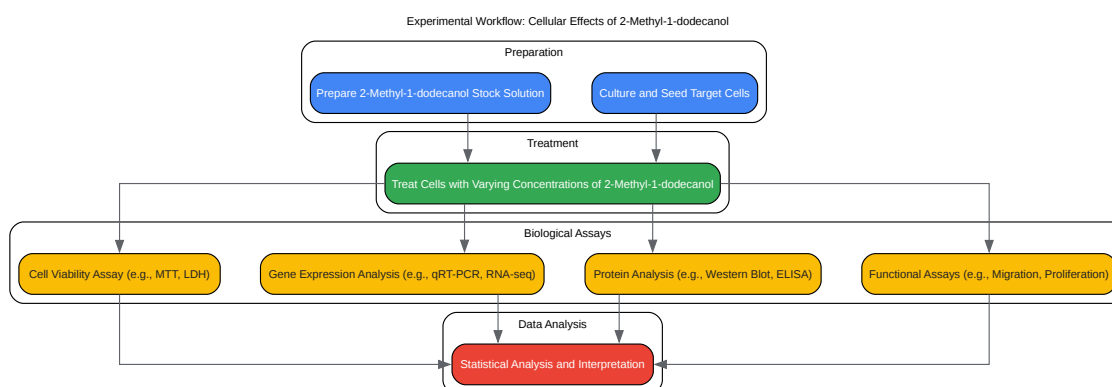
- Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester (FAME) or alcohol analysis (e.g., DB-5ms, HP-5ms).
- Injector: Split/splitless injector, with the mode and temperature optimized for the sample concentration and volatility.
- Oven Temperature Program: A temperature gradient is typically employed. For example, start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300°C) at a controlled rate (e.g., 5-10°C/min).
- Carrier Gas: Helium or Hydrogen at a constant flow rate.
- Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

3. Data Analysis:

- Identification of **2-Methyl-1-dodecanol** is achieved by comparing the retention time and the mass spectrum of the peak with that of a pure standard.
- Quantification is typically performed by creating a calibration curve using standards of known concentrations. An internal standard can be used to improve accuracy and precision.

Workflow for Assessing Cellular Effects of 2-Methyl-1-dodecanol

This workflow outlines a general approach to investigate the biological effects of **2-Methyl-1-dodecanol** on a cellular level.



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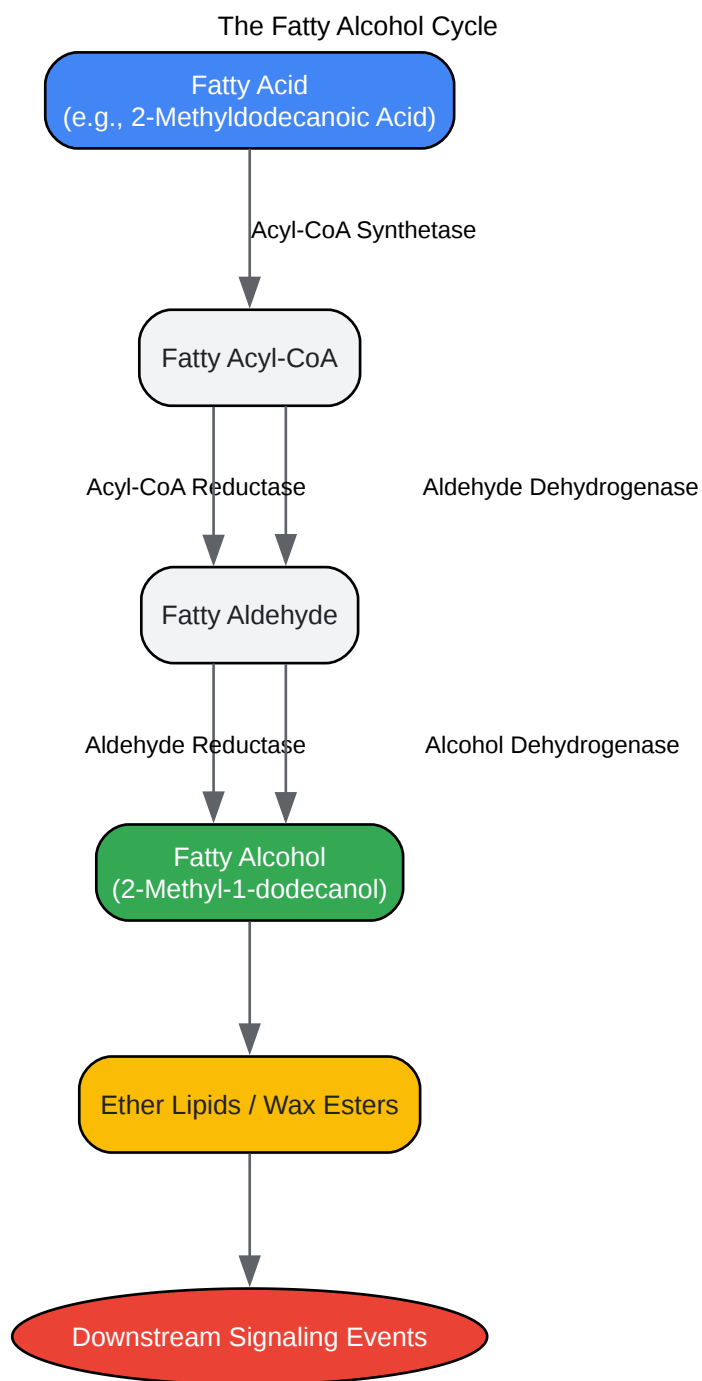
Caption: Workflow for studying cellular effects.

Potential Signaling Pathways

While the specific signaling pathways modulated by **2-Methyl-1-dodecanol** are not yet fully elucidated, the broader class of branched-chain fatty acids and their derivatives are known to participate in cellular signaling. One potential area of involvement is the fatty alcohol cycle and its intersection with lipid metabolism and signaling.

The Fatty Alcohol Cycle

The fatty alcohol cycle describes the synthesis and degradation of fatty alcohols, which are crucial intermediates in the biosynthesis of ether lipids and wax esters.^{[2][3]} This cycle is interconnected with fatty acid metabolism and can influence the availability of signaling lipids.



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Caption: Overview of the Fatty Alcohol Cycle.

Branched-chain fatty acids have also been shown to activate nuclear receptors like Peroxisome Proliferator-Activated Receptor alpha (PPAR α), a key regulator of lipid metabolism. [4] It is plausible that **2-Methyl-1-dodecanol** or its metabolites could interact with such pathways, thereby influencing gene expression related to lipid homeostasis and inflammation. Further research is warranted to explore these potential signaling roles.

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